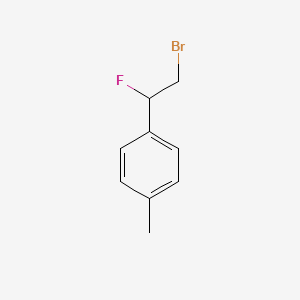

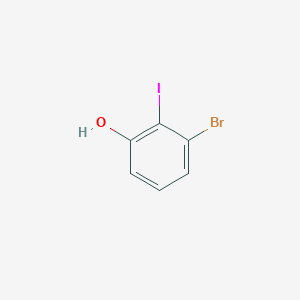

3-Bromo-1-tosyl-1H-indole

Overview

Description

The compound "3-Bromo-1-tosyl-1H-indole" is a derivative of indole, which is a fundamental scaffold in medicinal chemistry due to its presence in numerous biologically active molecules. Indole derivatives are known for their diverse pharmacological properties and are thus of significant interest in the synthesis of pharmaceuticals and fine chemicals.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. For instance, the gallium bromide-promoted dearomative indole insertion in 3-indolylmethanols is a method that constructs a 3,3'-bisindole framework, which is a biologically important structure . Another synthetic approach involves the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with other compounds to form different indole derivatives .

Scientific Research Applications

Application in Cancer Treatment

- Field : Medical and Pharmaceutical Sciences

- Summary : Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . They show various biologically vital properties .

- Methods : The specific methods of application or experimental procedures would depend on the specific type of cancer being treated and the specific indole derivative being used. Typically, these compounds would be administered as part of a pharmaceutical treatment regimen .

- Results : While specific results would depend on the individual study, indole derivatives in general have shown promise in the treatment of various types of cancer .

Application in Antimicrobial Treatments

- Field : Medical and Pharmaceutical Sciences

- Summary : Indole derivatives have been used in the treatment of various microbial infections .

- Methods : These compounds can be administered as pharmaceuticals, often in the form of pills or injections .

- Results : Indole derivatives have shown effectiveness in combating various types of microbial infections .

Application in Synthesis of Alkaloids

- Field : Organic Chemistry

- Summary : Indole derivatives are prevalent moieties present in selected alkaloids .

- Methods : Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis .

- Results : The synthesis of indole derivatives has led to the production of various alkaloids .

Application in Antiviral Treatments

- Field : Medical and Pharmaceutical Sciences

- Summary : Indole derivatives have been used in the treatment of various viral infections . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

- Methods : These compounds can be administered as pharmaceuticals, often in the form of pills or injections .

- Results : Indole derivatives have shown effectiveness in combating various types of viral infections .

Application in Anti-inflammatory Treatments

- Field : Medical and Pharmaceutical Sciences

- Summary : Indole derivatives have been used in the treatment of various inflammatory conditions . For example, chalcones of indole were elaborated against carrageenan-induced edema in albino rats .

- Methods : These compounds can be administered as pharmaceuticals, often in the form of pills or injections .

- Results : Indole derivatives have shown effectiveness in combating various types of inflammatory conditions .

Application in Antioxidant Treatments

- Field : Medical and Pharmaceutical Sciences

- Summary : Indole derivatives have been used in the treatment of various conditions that benefit from antioxidant activity .

- Methods : These compounds can be administered as pharmaceuticals, often in the form of pills or injections .

- Results : Indole derivatives have shown effectiveness in combating various conditions that benefit from antioxidant activity .

Application in Antidiabetic Treatments

- Field : Medical and Pharmaceutical Sciences

- Summary : Indole derivatives have been used in the treatment of diabetes . They have shown potential in controlling blood sugar levels .

- Methods : These compounds can be administered as pharmaceuticals, often in the form of pills or injections .

- Results : Indole derivatives have shown effectiveness in controlling blood sugar levels, thus helping in the management of diabetes .

Application in Antimalarial Treatments

- Field : Medical and Pharmaceutical Sciences

- Summary : Indole derivatives have been used in the treatment of malaria . They have shown potential in inhibiting the growth of the malaria parasite .

- Methods : These compounds can be administered as pharmaceuticals, often in the form of pills or injections .

- Results : Indole derivatives have shown effectiveness in inhibiting the growth of the malaria parasite, thus helping in the treatment of malaria .

Application in Anticholinesterase Activities

- Field : Medical and Pharmaceutical Sciences

- Summary : Indole derivatives have been used in the treatment of conditions that benefit from anticholinesterase activities . These conditions may include Alzheimer’s disease, myasthenia gravis, and glaucoma .

- Methods : These compounds can be administered as pharmaceuticals, often in the form of pills or injections .

- Results : Indole derivatives have shown effectiveness in conditions that benefit from anticholinesterase activities .

Future Directions

: Heravi, M. M., Amiri, Z., Kafshdarzadeh, K., & Zadsirjan, V. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11, 33540-33612. Link : Chemsrc. (n.d.). 3-Bromo-1-tosyl-1H-indole. Link : Identification of 3-Bromo-1-Ethyl-1H-Indole as a Potent Anticancer Agent with Promising Inhibitory Effects on GST Isozymes. Link : PubChem. (n.d.). 3-Bromo-1h-indole | C8H6BrN | CID 2763277. Link

properties

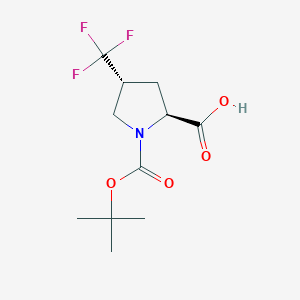

IUPAC Name |

3-bromo-1-(4-methylphenyl)sulfonylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO2S/c1-11-6-8-12(9-7-11)20(18,19)17-10-14(16)13-4-2-3-5-15(13)17/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQWIINXTMHBRDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40458900 | |

| Record name | 3-BROMO-1-(P-TOLUENESULFONYL)INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1-tosyl-1H-indole | |

CAS RN |

90481-77-9 | |

| Record name | 3-BROMO-1-(P-TOLUENESULFONYL)INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B1280286.png)

![Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1280300.png)